Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(16)8-7-13(15)12-6-5-10(2)11(3)9-12/h5-6,9H,4,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLMZKLDVOQALH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599305 | |
| Record name | Ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175394-01-1 | |
| Record name | Ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformational Chemistry of Ethyl 4 3,4 Dimethylphenyl 4 Oxobutyrate
Reactions at the Ester Moiety
The ethyl ester group is a key site for transformations, primarily through nucleophilic acyl substitution reactions. These reactions involve the replacement of the ethoxy group (-OCH2CH3) with other nucleophiles.
Hydrolysis to Carboxylic Acid Derivatives
The ester functionality can be readily hydrolyzed to its corresponding carboxylic acid, 4-(3,4-dimethylphenyl)-4-oxobutanoic acid, under both acidic and basic conditions. nih.gov
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the ester undergoes hydrolysis. This reaction is reversible, and its equilibrium can be shifted towards the product by using a large excess of water. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), leads to the formation of the carboxylate salt. This process is irreversible as the final deprotonation of the carboxylic acid drives the reaction to completion. Subsequent acidification of the reaction mixture yields the final carboxylic acid product.
| Reaction Type | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (catalytic) | Reflux | 4-(3,4-dimethylphenyl)-4-oxobutanoic acid |
| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH (aq) 2. H₃O⁺ (workup) | Room Temperature to Reflux | 4-(3,4-dimethylphenyl)-4-oxobutanoic acid |
Transesterification and Amidation Reactions
The ethoxy group of the ester can be substituted by other alkoxy groups (transesterification) or amino groups (amidation).
Transesterification: This transformation is valuable for modifying the ester group and is often catalyzed by acids or bases. rsc.orgnih.gov For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst will produce Mthis compound. A variety of catalysts, including boron-based catalysts and enzymes like lipases, have been developed for the efficient transesterification of β-keto esters. bohrium.com The kinetics of these reactions are typically slow, necessitating the use of a catalyst. nih.gov
Amidation: Direct reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. These reactions often require elevated temperatures or the use of catalysts to proceed efficiently. chemrxiv.orgmdpi.com For example, reaction with morpholine (B109124) can yield 4-morpholino-1-(3,4-dimethylphenyl)butane-1,4-dione. Mechanochemical methods, such as ball milling, have been shown to facilitate the direct amidation of esters in the absence of bulk solvents. chemrxiv.org
| Reaction Type | Reactant | Catalyst/Conditions | Product |
|---|---|---|---|
| Transesterification | Methanol (CH₃OH) | H₂SO₄ (cat.), Reflux | Mthis compound |
| Transesterification | Isopropanol ((CH₃)₂CHOH) | NaOCH(CH₃)₂ (cat.), Reflux | Isopropyl 4-(3,4-dimethylphenyl)-4-oxobutyrate |
| Amidation | Ammonia (NH₃) | High Temperature/Pressure | 4-(3,4-dimethylphenyl)-4-oxobutanamide |
| Amidation | Benzylamine (C₆H₅CH₂NH₂) | FeCl₃, 80 °C, Solvent-free | N-benzyl-4-(3,4-dimethylphenyl)-4-oxobutanamide |
Transformations Involving the Ketone Functional Group
The ketone carbonyl is a site of high reactivity, primarily undergoing nucleophilic addition reactions. youtube.commasterorganicchemistry.com Aldehydes are generally more reactive towards nucleophilic addition than ketones. mpg.de
Reductions to Corresponding Hydroxy Compounds
The ketone can be selectively reduced to a secondary alcohol, yielding Ethyl 4-(3,4-dimethylphenyl)-4-hydroxybutyrate. This transformation can be achieved using various reducing agents.
Hydride Reductants: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used. NaBH₄ is a milder reagent and can selectively reduce the ketone in the presence of the ester. LiAlH₄ is a much stronger reducing agent and would typically reduce both the ketone and the ester groups.
Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Pt, Pd, or Ni) can also be employed to reduce the ketone.
Biocatalytic Reduction: Enzymes, such as dehydrogenases found in Baker's Yeast (Saccharomyces cerevisiae), can catalyze the stereoselective reduction of ketones to chiral alcohols. nih.govacs.org
| Reagent | Typical Conditions | Product | Notes |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, 0 °C to RT | Ethyl 4-(3,4-dimethylphenyl)-4-hydroxybutyrate | Selective for the ketone. |
| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous Ether/THF 2. H₃O⁺ workup | 4-(3,4-dimethylphenyl)butane-1,4-diol | Reduces both ketone and ester. |
| H₂ / Platinum (IV) oxide (PtO₂) | Ethanol (B145695), High Pressure | Ethyl 4-(3,4-dimethylphenyl)-4-hydroxybutyrate | Catalytic hydrogenation. |
Nucleophilic Additions and Condensations
The electrophilic carbon of the ketone carbonyl is susceptible to attack by a wide range of nucleophiles.
Grignard Reaction: Reaction with organomagnesium halides (Grignard reagents, RMgX) results in the formation of a tertiary alcohol after an acidic workup. For example, adding methylmagnesium bromide (CH₃MgBr) would yield Ethyl 4-(3,4-dimethylphenyl)-4-hydroxypentanoate.
Wittig Reaction: This reaction involves a phosphonium (B103445) ylide (a Wittig reagent) to convert the ketone into an alkene, replacing the C=O bond with a C=C bond.
Condensation Reactions: The ketone can react with derivatives of ammonia, such as hydroxylamine (B1172632) (NH₂OH) or 2,4-dinitrophenylhydrazine (B122626), in an addition-elimination (condensation) reaction to form an oxime or a 2,4-dinitrophenylhydrazone, respectively. libretexts.org The formation of a brightly colored precipitate with 2,4-dinitrophenylhydrazine (Brady's reagent) is a classic qualitative test for aldehydes and ketones. quora.com
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |
| Wittig Reaction | Methylenetriphenylphosphorane ((C₆H₅)₃P=CH₂) | Alkene |
| Condensation | Hydroxylamine (NH₂OH) | Oxime |
| Condensation | 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone |
Reactivity of the Aromatic Ring System
The 3,4-dimethylphenyl group is an activated aromatic system, prone to electrophilic aromatic substitution (EAS) reactions. The two methyl groups are electron-donating groups (activating groups) that increase the nucleophilicity of the benzene (B151609) ring. docbrown.info They direct incoming electrophiles primarily to the ortho and para positions relative to themselves.
Given the existing substitution pattern, the available positions for substitution are C2, C5, and C6. The directing effects of the methyl groups and the deactivating, meta-directing acyl group (-COR) will influence the regiochemical outcome of EAS reactions. docbrown.info The acyl group deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (C5). The activating methyl groups direct to positions C2, C5, and C6. The combined effect often leads to substitution at the C5 position, which is ortho to one methyl group and meta to the acyl group, or the C2 position, which is ortho to the other methyl group.
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br or -Cl) using a halogen and a Lewis acid catalyst (e.g., Br₂/FeBr₃).
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. chemguide.co.uklibretexts.orgmasterorganicchemistry.com Further acylation is generally difficult as the product is deactivated. libretexts.org
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Ethyl 4-(3,4-dimethyl-5-nitrophenyl)-4-oxobutyrate |
| Bromination | Br₂, FeBr₃ | Ethyl 4-(5-bromo-3,4-dimethylphenyl)-4-oxobutyrate |
| Acylation | CH₃COCl, AlCl₃ | Ethyl 4-(5-acetyl-3,4-dimethylphenyl)-4-oxobutyrate |
Electrophilic Aromatic Substitution Reactions
The 3,4-dimethylphenyl group of the molecule is susceptible to electrophilic aromatic substitution, a fundamental reaction for functionalizing aromatic compounds. The outcome of such reactions is governed by the directing effects of the substituents already present on the benzene ring. The two methyl groups are electron-donating, making them activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org Conversely, the 4-oxobutyrate chain, with its electron-withdrawing ketone group, is a deactivating group that directs incoming electrophiles to the meta position.
The interplay of these directing effects determines the regioselectivity of the substitution. The positions on the aromatic ring are numbered relative to the point of attachment of the oxobutyrate chain (C-1). The methyl groups are at C-3 and C-4. The available positions for substitution are C-2, C-5, and C-6.
Position C-2: ortho to the deactivating acyl group and ortho to the C-3 methyl group.
Position C-5: meta to the deactivating acyl group, ortho to the C-4 methyl group, and para to the C-3 methyl group.
Position C-6: ortho to the deactivating acyl group and meta to both methyl groups.
Due to the strong activating and directing influence of the two methyl groups, electrophilic attack is most likely to occur at the positions most activated by them, primarily the C-2 and C-5 positions. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the ring. Similarly, halogenation with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) would introduce a halogen atom. masterorganicchemistry.com
| Reaction | Reagents | Potential Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Ethyl 4-(3,4-dimethyl-2-nitrophenyl)-4-oxobutyrate and/or Ethyl 4-(3,4-dimethyl-5-nitrophenyl)-4-oxobutyrate |
| Bromination | Br₂, FeBr₃ | Ethyl 4-(2-bromo-3,4-dimethylphenyl)-4-oxobutyrate and/or Ethyl 4-(5-bromo-3,4-dimethylphenyl)-4-oxobutyrate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 4-(2-acyl-3,4-dimethylphenyl)-4-oxobutyrate and/or Ethyl 4-(5-acyl-3,4-dimethylphenyl)-4-oxobutyrate |
Oxidative Transformations of the Dimethylphenyl Moiety
The methyl groups attached to the aromatic ring are vulnerable to oxidation, particularly by strong oxidizing agents. This reaction typically transforms alkyl side chains on a benzene ring into carboxylic acid groups, provided there is at least one benzylic hydrogen. vedantu.com
A common and potent reagent for this transformation is potassium permanganate (B83412) (KMnO₄), often used under heated alkaline or acidic conditions. vedantu.comrjpbcs.com When this compound is treated with a strong oxidizing agent like KMnO₄, both methyl groups on the phenyl ring are expected to be oxidized to carboxylic acid functionalities. This process would convert the 3,4-dimethylphenyl moiety into a 3,4-dicarboxyphenyl group. The rest of the molecule, including the keto-ester chain, generally remains intact under controlled conditions, although harsh conditions could potentially lead to cleavage of the side chain. The resulting product would be a derivative of phthalic acid. vedantu.com
| Reaction | Reagents | Expected Product |
|---|---|---|
| Side-Chain Oxidation | KMnO₄, H₂O, heat | 4-(3,4-Dicarboxyphenyl)-4-oxobutanoic acid ethyl ester |
Carbon-Carbon Bond Forming Reactions at the α-Position
The butyrate (B1204436) chain of the molecule possesses protons at positions alpha (α) to both the ketone and the ester carbonyl groups. The protons on the carbon atom α to the ketone group (the C-3 position) are significantly more acidic due to the electron-withdrawing effect of the adjacent carbonyl and the ability to form a stable enolate intermediate. cambridge.org
This acidity allows for deprotonation by a suitable base, such as sodium ethoxide (NaOEt) or lithium diisopropylamide (LDA), to generate a nucleophilic enolate. aklectures.comjove.com This enolate can then participate in various carbon-carbon bond-forming reactions by attacking electrophiles. uobasrah.edu.iq A classic example is the alkylation of the α-carbon. aklectures.com In this reaction, the enolate attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction, resulting in the formation of a new carbon-carbon bond and the attachment of an alkyl group at the C-3 position. jove.comjove.com This provides a powerful method for elaborating the side chain of the molecule.
| Reaction | Step 1 Reagent (Base) | Step 2 Reagent (Electrophile) | Expected Product |
|---|---|---|---|
| α-Alkylation | Sodium ethoxide (NaOEt) | Alkyl halide (R-X), e.g., CH₃I | Ethyl 3-alkyl-4-(3,4-dimethylphenyl)-4-oxobutyrate |
Design and Synthesis of Derivatives and Structural Analogs
Systematic Modification of the Aromatic Substitution Pattern
The 3,4-dimethylphenyl moiety is a key structural feature that governs the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets.
The electronic effect of methyl groups is primarily electron-donating through induction, which can influence the reactivity of the aromatic ring in metabolic reactions. For instance, the metabolic stability of a molecule can be altered by moving methyl groups to block potential sites of oxidation by cytochrome P450 enzymes.
The biological activity is also highly sensitive to the substitution pattern. A study on bromolactones with a dimethylphenyl substituent showed that different isomers exhibited varying levels of antiproliferative activity, highlighting the importance of the precise arrangement of the methyl groups for biological function. nih.gov Similarly, in a series of phosphodiesterase inhibitors, the specific placement of methyl groups on a phenyl ring led to significant differences in potency. nih.gov The alteration of the methyl substitution pattern on the phenyl ring can therefore be a powerful tool to modulate the pharmacological profile of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate analogs.
| Substitution Pattern | Potential Impact on Steric Hindrance | Potential Impact on Electronic Properties | Anticipated Effect on Biological Activity |
|---|---|---|---|
| 3,4-dimethyl (parent) | Asymmetrical bulk | Moderate electron-donating | Baseline activity |
| 2,5-dimethyl | Increased steric hindrance near the keto-bridge | Similar electron-donating capacity | May decrease or increase activity depending on receptor pocket shape |
| 2,6-dimethyl | Significant steric hindrance, may force the phenyl ring out of planarity | Electron-donating, but sterically hindered | Likely to decrease activity due to steric clash |
| 3,5-dimethyl | Symmetrical, less hindered near the keto-bridge | Stronger combined electron-donating effect | May alter binding mode and activity |
Replacing the dimethylphenyl group with a larger, more extended aromatic system, such as a biphenyl moiety, represents a significant structural modification. This strategy is often employed to explore additional binding interactions within a target protein, potentially leading to enhanced potency or selectivity. The synthesis of biphenyl analogs of keto-esters is a well-established field, with various synthetic methodologies available. unimi.it
The introduction of a biphenyl ring can increase the lipophilicity of the molecule, which may affect its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the biphenyl motif can introduce atropisomerism if the rotation around the phenyl-phenyl bond is restricted, which could lead to stereoisomers with different biological activities.
Biological evaluation of biphenyl analogs of various core structures has shown that this modification can lead to potent inhibitors of various enzymes. For example, a series of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides were identified as potent aggrecanase-1 inhibitors. nih.gov This suggests that extending the aromatic system of this compound could be a fruitful avenue for discovering new biological activities.
Variations of the Ester Group and Their Pharmacological Implications
The ethyl ester of this compound is a prime site for modification to alter the compound's pharmacokinetic properties, particularly its metabolic stability and potential for targeted drug delivery.
Esters are susceptible to hydrolysis by carboxylesterases, which are abundant in the body. nih.gov The rate of this hydrolysis can be influenced by the nature of the alkyl group of the ester. Modifying the ethyl ester to a methyl, propyl, or other alkyl ester can alter the compound's metabolic stability and duration of action.
A comparative in vitro study on the stability of methyl-, ethyl-, and fluoroethylesters against carboxylesterases found no statistically significant difference in their rates of hydrolysis under the tested conditions. nih.gov However, other studies have shown that N-methylated analogs of certain compounds exhibit enhanced metabolic stability compared to their non-methylated counterparts. nih.gov While the specific impact on the metabolic stability of this compound would require experimental verification, the general principle is that even small changes to the ester group can influence the pharmacokinetic profile.
| Ester Group | Relative Size | Potential Susceptibility to Esterase Hydrolysis | Potential Impact on Lipophilicity |
|---|---|---|---|
| Methyl Ester | Smaller | Generally high | Lower |
| Ethyl Ester (parent) | Baseline | Generally high | Baseline |
| Isopropyl Ester | Larger, branched | May be reduced due to steric hindrance | Higher |
| tert-Butyl Ester | Much larger, bulky | Significantly reduced due to steric hindrance | Much higher |
The ester functionality can be used as a handle for creating prodrugs. researchgate.net A prodrug is an inactive or less active derivative of a parent drug that undergoes conversion in the body to release the active form. This strategy can be used to improve solubility, increase permeability, or achieve targeted drug delivery. nih.gov
By replacing the ethyl group with a biologically relevant moiety, the resulting ester can be designed to be cleaved by specific enzymes at a desired site of action. For example, incorporating an amino acid or a sugar molecule through an ester linkage could utilize specific transporters for targeted uptake into cells. Phosphate ester prodrugs are another common strategy to significantly enhance the aqueous solubility of a parent drug. nih.gov The design of such prodrugs requires careful consideration of the linker chemistry to ensure that the active compound is released efficiently at the target site.
Modifications of the Ketone Functionality
The ketone group in this compound is a polar, hydrogen bond-accepting group that is likely important for its biological activity. However, ketones can also be sites of metabolic reduction or may be involved in off-target interactions. Therefore, modifying the ketone functionality through bioisosteric replacement is a key strategy in drug design. chemrxiv.orgnih.gov
Bioisosteres are chemical groups with similar steric and electronic properties to the functional group they are replacing. The goal of bioisosteric replacement is to maintain or improve the desired biological activity while optimizing the molecule's physicochemical and pharmacokinetic properties. cambridgemedchemconsulting.com
For the ketone group, a number of bioisosteres have been explored. For example, an oxetane ring has been investigated as a ketone replacement, as it can mimic the steric and polar properties of a carbonyl group while often improving metabolic stability and solubility. cambridgemedchemconsulting.com Other potential replacements include substituted cyclopropyl groups or various heterocyclic rings that can present a hydrogen bond acceptor in a similar spatial orientation. The choice of a suitable bioisostere is highly context-dependent and requires careful consideration of the target binding site.
| Original Group | Potential Bioisostere | Rationale for Replacement | Potential Change in Properties |
|---|---|---|---|
| Ketone (C=O) | Oxetane | Mimics polarity and geometry, can improve metabolic stability and solubility. cambridgemedchemconsulting.com | Increased sp³ character, potential for improved permeability. nih.gov |
| Ketone (C=O) | Difluoromethylene (CF₂) | Maintains steric bulk and acts as a hydrogen bond acceptor. | Increased metabolic stability, altered electronics. |
| Ketone (C=O) | Thioketone (C=S) | Similar geometry but different electronic properties and hydrogen bonding capacity. | Potential for altered target affinity and selectivity. |
| Ketone (C=O) | Oxime (C=N-OH) | Introduces hydrogen bond donor and acceptor capabilities. | Changes in polarity and potential for new interactions with the target. |
Conversion to Anilino Derivatives and Impact on Hydrogen Bonding Interactions
The ketone carbonyl group in this compound is a prime site for conversion to anilino derivatives, typically through reductive amination. This reaction involves the initial formation of an imine or enamine intermediate upon reaction with an aniline, followed by reduction to the corresponding secondary amine. This transformation significantly alters the electronic and steric properties of the molecule and introduces a new hydrogen bond donor (the N-H group) and acceptor (the nitrogen lone pair), thereby influencing intramolecular and intermolecular interactions.
Reductive amination of γ-keto esters like this compound with various substituted anilines can be achieved using a range of reducing agents. Common methods include catalytic hydrogenation or the use of hydride reagents such as sodium borohydride (B1222165), sodium cyanoborohydride, or sodium triacetoxyborohydride. The choice of aniline and reaction conditions allows for the synthesis of a library of anilino derivatives with diverse substitution patterns on the aniline ring.
The introduction of the anilino group creates the potential for intramolecular hydrogen bonding between the N-H proton of the amine and the ester carbonyl oxygen. The strength of this interaction is influenced by the electronic nature of the substituents on the aniline ring. Electron-withdrawing groups on the aniline ring increase the acidity of the N-H proton, leading to a stronger intramolecular hydrogen bond. Conversely, electron-donating groups decrease the N-H acidity and weaken this interaction. The presence and strength of such intramolecular hydrogen bonds can be experimentally verified and quantified using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the chemical shift of the N-H proton is a sensitive probe for hydrogen bonding; a downfield shift is indicative of a stronger hydrogen bond.
| Anilino Derivative | Substituent on Aniline | N-H Proton Chemical Shift (ppm) | Inferred Hydrogen Bond Strength |
| Ethyl 4-anilino-4-(3,4-dimethylphenyl)butanoate | H | 5.8 - 6.2 | Moderate |
| Ethyl 4-(4-nitroanilino)-4-(3,4-dimethylphenyl)butanoate | 4-NO₂ | > 7.0 | Strong |
| Ethyl 4-(4-methoxyanilino)-4-(3,4-dimethylphenyl)butanoate | 4-OCH₃ | < 5.5 | Weak |
Note: The chemical shift values are illustrative and can vary based on solvent and concentration.
Construction of Spanning Heterocycles from the Ketone
The ketone functionality of this compound serves as a key electrophilic center for the construction of various heterocyclic rings. The 1,4-relationship between the ketone and the ester carbonyl groups makes it a suitable precursor for the synthesis of five- and six-membered heterocycles through condensation reactions with binucleophiles.
Synthesis of Pyridazinones:
One important class of heterocycles that can be synthesized from γ-keto esters are pyridazinones. The reaction of this compound with hydrazine (N₂H₄) or its derivatives leads to the formation of a dihydropyridazinone ring system. The reaction proceeds through an initial condensation of hydrazine with the ketone carbonyl to form a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl, with subsequent elimination of ethanol (B145695).
The resulting 6-(3,4-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one can be further modified. For instance, aromatization can be achieved through oxidation to yield the corresponding pyridazinone. The specific reaction conditions, such as temperature and catalyst, can influence the yield and purity of the final product.
| Reactant | Product | Reaction Type |
| This compound and Hydrazine Hydrate | 6-(3,4-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one | Condensation/Intramolecular Cyclization |
Synthesis of Pyrrolidones:
Another significant heterocyclic system accessible from this compound is the pyrrolidone (or γ-lactam) ring. Intramolecular reductive amination of the corresponding γ-amino ester, which can be formed in situ, is a common strategy. For example, reductive amination of the keto ester with ammonia (B1221849) or a primary amine, followed by spontaneous or acid/base-catalyzed intramolecular cyclization of the resulting γ-amino ester, yields the corresponding N-substituted or unsubstituted 5-(3,4-dimethylphenyl)pyrrolidin-2-one.
The reaction of 4-aryl-4-oxobutanoates with ammonium formate under microwave irradiation has been shown to be an efficient method for the synthesis of substituted pyrrolidones. This three-component condensation provides a rapid entry to these heterocyclic structures.
| Reactant | Product | Reaction Type |
| This compound and Ammonium Formate | 5-(3,4-dimethylphenyl)pyrrolidin-2-one derivatives | Reductive Amination/Intramolecular Cyclization |
The versatility of the ketone group in this compound thus allows for the synthesis of a diverse range of heterocyclic structures, which are of significant interest in medicinal chemistry and materials science due to their wide array of biological and physical properties.
Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
In ¹H NMR spectroscopy of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate, the different types of protons in the molecule would give rise to distinct signals. The predicted chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of the protons.
The ethyl ester group would exhibit a characteristic triplet for the methyl protons (CH₃) at approximately 1.2-1.3 ppm and a quartet for the methylene (B1212753) protons (-O-CH₂-) around 4.1-4.2 ppm. The butyrate (B1204436) chain contains two methylene groups. The one adjacent to the ester carbonyl (-C(=O)-CH₂-) is expected to resonate as a triplet at about 2.8 ppm, while the methylene group adjacent to the aromatic ketone (-CH₂-C(=O)-Ar) would likely appear as a triplet around 3.2 ppm.
The aromatic region of the spectrum would show signals for the three protons on the 3,4-dimethylphenyl ring. A singlet for the proton at position 2, a doublet for the proton at position 6, and a doublet for the proton at position 5 are anticipated in the range of 7.2 to 7.8 ppm. The two methyl groups attached to the aromatic ring would appear as singlets in the upfield region, typically between 2.3 and 2.4 ppm.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Ethyl CH₃ | 1.25 | Triplet |
| Ethyl -O-CH₂- | 4.15 | Quartet |
| -C(=O)-CH₂- | 2.80 | Triplet |
| -CH₂-C(=O)-Ar | 3.20 | Triplet |
| Aromatic CH₃ | 2.35 | Singlet |
| Aromatic CH | 7.20 - 7.80 | Multiplet |
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal.
The carbonyl carbon of the aromatic ketone is expected to have the most downfield chemical shift, typically in the range of 195-200 ppm. The ester carbonyl carbon would resonate at a slightly more upfield position, around 172-174 ppm. The carbons of the aromatic ring would appear between 125 and 145 ppm. The methylene carbon of the ethyl ester (-O-CH₂) is predicted to be around 60-61 ppm, while the methyl carbon will be further upfield at approximately 14 ppm. The two methylene carbons of the butyrate chain would have distinct signals, with the one adjacent to the ester carbonyl appearing around 28-30 ppm and the one next to the ketone at about 34-36 ppm. The two methyl carbons on the aromatic ring would be found in the 20-22 ppm region.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ar-C=O | 197 |
| Ester C=O | 173 |
| Aromatic C | 125 - 145 |
| -O-CH₂- | 61 |
| -C(=O)-CH₂- | 29 |
| -CH₂-C(=O)-Ar | 35 |
| Aromatic CH₃ | 21 |
| Ethyl CH₃ | 14 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, for instance, between the methyl and methylene protons of the ethyl group, and between the adjacent methylene groups of the butyrate chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique would establish correlations between protons and the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound (C₁₄H₁₈O₃), the molecular weight is 234.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 234.
The fragmentation of the molecule would likely proceed through characteristic pathways for ketoesters. Common fragmentation would involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 189, or the loss of the entire ethyl ester group. Cleavage at the keto-methylene bond could lead to the formation of a 3,4-dimethylbenzoyl cation at m/z 133.
Predicted Mass Spectrometry Fragmentation Data
| m/z | Predicted Fragment |
|---|---|
| 234 | [M]⁺ |
| 189 | [M - OCH₂CH₃]⁺ |
| 133 | [CH₃)₂C₆H₃CO]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two carbonyl groups.
The ester carbonyl (C=O) stretching vibration is expected to appear in the region of 1735-1750 cm⁻¹. The ketone carbonyl, being conjugated with the aromatic ring, would absorb at a lower wavenumber, typically in the range of 1680-1700 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aliphatic and aromatic portions of the molecule (around 2850-3100 cm⁻¹), and C-O stretching for the ester group (around 1100-1300 cm⁻¹).
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| C=O (Ester) | 1735 - 1750 |
| C=O (Ketone) | 1680 - 1700 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
| C-O (Ester) | 1100 - 1300 |
Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structural Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the positions of all atoms in the molecule, providing precise information about bond lengths, bond angles, and conformation.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental to determining the purity of this compound and for its isolation from reaction mixtures and impurities. The most relevant techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced detection and identification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a principal technique for the purity assessment of aromatic keto esters like this compound. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For a compound of this nature, a C18 or C8 column would be a suitable stationary phase.
A typical mobile phase would consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target compound from any starting materials, byproducts, or degradation products. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring and carbonyl group in the molecule are strong chromophores.
It is important to note that β-keto esters can exhibit keto-enol tautomerism, which can sometimes lead to poor peak shapes in RP-HPLC. Method development may involve adjusting the mobile phase pH or temperature to favor one tautomeric form and achieve sharp, symmetrical peaks.
For the isolation of this compound on a larger scale, preparative HPLC can be employed. This technique uses larger columns and higher flow rates to separate and collect pure fractions of the compound.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of this compound. This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and injected into a capillary column, where it is separated based on its boiling point and interaction with the stationary phase.
A non-polar or medium-polarity column, such as one coated with a phenyl-methylpolysiloxane stationary phase, would be appropriate for this analysis. The temperature of the GC oven is typically programmed to increase during the analysis to ensure the efficient elution of all components. The mass spectrometer detector provides information about the molecular weight and fragmentation pattern of the compound, allowing for highly specific identification and quantification. GC can also be used to assess purity by measuring the area of the peak corresponding to this compound relative to the total peak area of all components in the sample.
The following table provides a hypothetical summary of chromatographic conditions that could be used for the analysis of this compound, based on methods for similar compounds.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |
|---|---|---|---|---|
| HPLC | C18 Silica (B1680970) Gel | Acetonitrile/Water Gradient | UV-Vis | Purity Assessment, Quantitative Analysis |
| GC-MS | 5% Phenyl-Methylpolysiloxane | Helium | Mass Spectrometry | Identification, Purity Assessment |
| Preparative HPLC | C18 Silica Gel | Acetonitrile/Water Isocratic | UV-Vis | Isolation and Purification |
Utilization as Analytical Calibration Standards
For a compound to be used as an analytical calibration standard, it must possess a high degree of purity and be well-characterized. This compound, when purified to a high degree (typically >99%), has the potential to be used as a reference standard in various analytical applications.
Applications in Quantitative Analysis
In quantitative analysis, a calibration standard is a solution containing a known concentration of a substance. By analyzing a series of these standards, a calibration curve can be generated, which plots the instrument response versus the concentration of the analyte. This curve is then used to determine the concentration of the analyte in an unknown sample.
Should this compound be a compound of interest in a particular field, for example, as a metabolite in a biological study or as a specific impurity in a pharmaceutical product, a highly purified sample of it would be essential for creating accurate calibration curves for HPLC or GC-MS analysis.
Requirements for a Calibration Standard
To be suitable as a calibration standard, this compound would need to meet several criteria:
High Purity: The compound must be free from significant impurities that could interfere with the analytical measurement. The purity is typically confirmed by multiple analytical techniques.
Stability: The compound should be stable under specified storage conditions to ensure that its concentration does not change over time.
Traceability: The concentration and identity of the standard should be traceable to a primary standard or a certified reference material.
While there is no specific widespread application of this compound as a commercially available analytical calibration standard documented in publicly available research, its properties make it a suitable candidate for such use in targeted analytical methods where its quantification is necessary. The availability of the compound from various chemical suppliers, who often provide a certificate of analysis with purity data, supports its potential use in this capacity.
The table below summarizes the key considerations for the use of this compound as a calibration standard.
| Parameter | Requirement for a Calibration Standard | Applicability to this compound |
|---|---|---|
| Purity | High, typically >99% | Achievable through techniques like preparative HPLC or column chromatography. |
| Identity Confirmation | Confirmed by spectroscopic methods (NMR, MS, IR) | Standard characterization techniques for organic compounds. |
| Stability | Stable under defined storage conditions | Expected to be stable as a crystalline solid or in solution under appropriate conditions. |
| Solubility | Soluble in a suitable solvent for analysis | Expected to be soluble in common organic solvents like acetonitrile, methanol, and dichloromethane. |
Research on this compound Remains Undisclosed
Despite interest in the biological and pharmacological applications of novel chemical compounds, comprehensive research into the specific activities of this compound is not publicly available. Extensive searches of scientific literature and chemical databases have yielded no specific studies detailing the potential antimicrobial, anticancer, anti-inflammatory, or antioxidant properties of this particular molecule.
This compound, a keto-ester, belongs to a broad class of organic compounds that are often investigated for their potential therapeutic effects. However, at present, there is a notable absence of published research focused on the biological evaluation of this specific chemical entity.
Consequently, information regarding its potential efficacy in the following areas remains unelucidated:
Antimicrobial Properties: There are no available studies investigating its effectiveness against bacteria or fungi.
Anticancer and Antiproliferative Effects: Its potential to inhibit the growth of cancer cells has not been reported in the scientific literature.
Anti-inflammatory Efficacy: Research into its ability to mitigate inflammatory responses is not publicly accessible.
Antioxidant Capacity: There is no data on its ability to neutralize harmful free radicals.
Furthermore, without primary research on its biological activities, the mechanisms of action for this compound are entirely unknown. There are no studies available that explore its potential to interact with or inhibit specific enzymes or cellular receptors.
While research on structurally similar compounds may exist, direct extrapolation of their properties to this compound would be scientifically unfounded. The specific arrangement of the dimethylphenyl group in this compound results in a unique chemical structure, and its biological effects can only be determined through dedicated investigation.
The absence of research data prevents the creation of any substantive report on the biological and pharmacological applications of this compound. The scientific community awaits future studies that may shed light on the potential of this compound.
Biological and Pharmacological Research Applications
Elucidation of Mechanisms of Action
Interactions with Cellular Pathways and Molecular Targets
There is no publicly available data describing the interactions of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate with any specific cellular pathways or molecular targets. Research in this area would typically involve assays to determine if the compound modulates the activity of specific enzymes, receptors, or signaling cascades within cells. Without such studies, its mechanism of action at a molecular level remains unknown.
Binding Affinity Measurements
Information regarding the binding affinity of this compound to any biological target is not available. Binding affinity studies are crucial for understanding the potency and specificity of a compound for its molecular target. The absence of such data prevents any assessment of its potential as a targeted therapeutic agent.
Contribution to Drug Discovery and Medicinal Chemistry
The role of this compound in drug discovery and medicinal chemistry appears to be largely unexplored in published literature.
Structure-Activity Relationship (SAR) Studies for Lead Optimization
No structure-activity relationship (SAR) studies for this compound have been reported. SAR studies are fundamental in medicinal chemistry for optimizing a lead compound by systematically modifying its chemical structure to improve its biological activity, selectivity, and pharmacokinetic properties.
Scaffold Derivatization for Enhanced Potency and Selectivity
There are no published examples of the derivatization of the this compound scaffold to enhance potency or selectivity. Such studies would involve the chemical synthesis of analogues to explore the chemical space around the core structure and identify modifications that lead to improved pharmacological properties.
Role as Precursors in Complex Drug Molecule Synthesis
While compounds with similar structural motifs can serve as precursors in the synthesis of more complex molecules, there is no specific information in the available literature detailing the use of this compound as a precursor in the synthesis of any known drug molecules.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Prediction of Ligand-Protein Binding Modes and Affinities
There are currently no published studies detailing molecular docking simulations to predict the binding modes and affinities of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate with any specific protein targets. Such a study would involve preparing the three-dimensional structure of the compound and docking it into the active site of a target protein to predict its binding orientation and calculate a scoring function to estimate the binding affinity.
Identification of Putative Biological Targets
The identification of putative biological targets for this compound through reverse docking or other computational screening methods has not been reported in the available literature. This type of in-silico investigation would screen the compound against a library of known protein structures to identify potential biological targets, which could then be validated experimentally.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Electronic Structure and Reactivity Predictions
No specific DFT calculations on this compound to determine its electronic structure and predict its reactivity have been found in a review of scientific databases. A typical DFT study would involve geometry optimization to find the lowest energy conformation, followed by calculation of electronic properties such as HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and various reactivity descriptors.
Correlation with Spectroscopic Data
The correlation of theoretical DFT calculations with experimental spectroscopic data (such as FT-IR, UV-Vis, and NMR) for this compound is not present in the current body of scientific literature. Such a study would compare the computationally predicted vibrational frequencies, electronic transitions, and chemical shifts with experimentally obtained spectra to validate the computational model and provide a more detailed interpretation of the spectroscopic data. nih.govresearchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in crystal structures. A search for crystallographic data and associated Hirshfeld surface analysis for this compound did not yield any specific results. nih.gov This analysis requires a solved crystal structure, which does not appear to be publicly available. If a crystal structure were determined, Hirshfeld surface analysis could provide valuable insights into the nature and extent of intermolecular contacts, such as hydrogen bonds and van der Waals interactions, which govern the crystal packing. researchgate.netnih.gov
Advanced Research Applications and Future Perspectives
Exploration in Material Science and Polymer Chemistry
The unique structure of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate, which combines an aromatic ketone with a flexible butyrate (B1204436) chain, makes it a candidate for the development of novel polymers. The dimethylphenyl group, in particular, can influence the physical and electronic properties of polymeric materials.
Development of Polymers with Tunable Electronic and Optical Properties
Aromatic ketones are integral components of high-performance polymers like poly(aryl ether ketone)s (PAEKs), known for their exceptional thermal stability and mechanical strength. wikipedia.orgnih.gov The incorporation of the 3,4-dimethylphenyl moiety from this compound into a polymer backbone could lead to materials with tailored electronic and optical properties. The electronic characteristics of such polymers are influenced by the degree of conjugation and the nature of the aromatic substituents. mdpi.com The presence of pendant aryl ester groups can also affect the polymer's properties, such as its glass transition temperature and solubility. researchgate.net Research on other polymers with pendant groups has shown that even subtle changes in the molecular structure can significantly impact the material's optical response, which is crucial for applications in optoelectronics and sensing. mdpi.com
Application as Dopants or Monomers in Functional Materials
As a monomer, this compound could be polymerized to create polyesters or other polymers where the dimethylphenyl keto group is a repeating unit. These polymers could find applications in areas where high thermal stability and specific electronic properties are required. wikipedia.org While direct polymerization of this specific compound is not yet widely documented, the synthesis of poly(aryl ether ketone)s through nucleophilic substitution reactions is a well-established method that could potentially be adapted. researchgate.net
Alternatively, the compound could serve as a dopant in existing polymer matrices. The introduction of the aromatic ketone structure could modify the optical and electronic properties of the host material. For instance, the incorporation of specific functional groups can alter the refractive index and absorption characteristics of polymers, which is a key aspect in the development of materials for optical applications. fiveable.me
Role in Catalysis and Process Enhancement
While direct catalytic applications of this compound are not extensively documented, its structural features suggest potential as a precursor or ligand in catalytic systems. The aromatic ketone moiety can be a site for chemical modification to introduce catalytically active centers. Furthermore, related compounds like ethyl 4-chloro-4-oxobutyrate have been utilized in the synthesis of polymer-supported bifunctional catalysts, highlighting the potential of the oxobutyrate structure in developing catalytic materials. sigmaaldrich.com
The synthesis of aryl ketones and esters often involves catalytic processes, and understanding these reactions can lead to enhancements in chemical production. The development of efficient synthetic routes to compounds like this compound is an active area of research. google.comorganic-chemistry.org
Emerging Trends in Synthetic Methodology Development
The synthesis of aryl ketoesters is a significant focus in organic chemistry due to their utility as intermediates in the production of more complex molecules. Recent advancements in synthetic methods offer more efficient and versatile pathways to these compounds. One-pot synthesis methods, which combine multiple reaction steps into a single procedure, are gaining prominence for their efficiency and reduced waste. For example, a novel one-pot synthesis of aryl α-ketoesters involves the oxidation of aryl ketones followed by esterification. researchgate.net
Other emerging trends include the use of new catalytic systems and the development of stereoselective synthesis methods. For instance, the condensation of aromatic aldehydes with pyruvate (B1213749) esters is a known method for producing oxobutenoic acids, which are precursors to compounds like this compound. researchgate.net The selective synthesis of specific isomers is also a key area of development, often employing advanced catalytic techniques. nih.gov
New Avenues in Biological Target Identification and Therapeutic Development
The structural motifs present in this compound are found in various biologically active molecules. The aryl ketone group is a common feature in many pharmaceutical compounds, and the ester functional group can influence a molecule's pharmacokinetic properties.
Derivatives of arylbutanoic acid have shown promise in various therapeutic areas. For instance, some aryl-oxadiazole compounds have demonstrated activity against Mycobacterium tuberculosis. nih.gov Additionally, β-keto esters are being investigated for their potential as antibacterial agents due to their structural similarity to natural bacterial signaling molecules. nih.gov Research into ethyl 2,4-dioxo-4-arylbutanoate derivatives as kinase inhibitors for cancer treatment further underscores the potential of this class of compounds in drug discovery. ut.ac.ir
While the specific biological targets of this compound have not been identified, its structural similarity to other bioactive compounds suggests that it could be a valuable scaffold for the development of new therapeutic agents. Future research may focus on screening this compound and its derivatives against various biological targets to uncover potential medicinal applications.
Q & A
Q. What are the common synthetic routes for Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate, and how can reaction conditions be optimized?
Methodological Answer:
- Claisen Condensation : React 3,4-dimethylacetophenone with ethyl acetoacetate in the presence of a base (e.g., NaOEt) under anhydrous conditions. Monitor reaction progress via TLC .
- By-Product Mitigation : Use excess ketone (1.5–2 eq) to drive the reaction forward and reduce ester hydrolysis by-products. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
- Yield Optimization : Elevated temperatures (80–100°C) in toluene improve yields (~70–80%), while lower temperatures favor selectivity .
| Synthetic Route | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|
| Claisen Condensation | NaOEt, Toluene | 74–82% | |
| Grignard Addition | Ethyl magnesium bromide, THF | 65% |
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Look for triplet δ 1.2–1.4 ppm (CH3 of ethyl ester), δ 2.3–2.5 ppm (CH2 adjacent to ketone), and aromatic protons (δ 6.8–7.2 ppm) split due to 3,4-dimethyl substitution .
- ¹³C NMR : Confirm the ketone carbonyl at δ 205–210 ppm and ester carbonyl at δ 170–175 ppm .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Use dichloromethane/water partitioning to remove polar impurities.
- Distillation : For large-scale synthesis, fractional distillation under reduced pressure (bp ~150–160°C at 10 mmHg) minimizes thermal degradation .
- Recrystallization : Employ ethanol/water mixtures (4:1 v/v) to isolate crystalline product with >95% purity .
Advanced Research Questions
Q. How do electronic effects of substituents on the aryl ring influence the reactivity of Ethyl 4-aryl-4-oxobutyrate derivatives?
Methodological Answer:
- Substituent Effects : Electron-donating groups (e.g., -CH3) stabilize the ketone intermediate, accelerating Claisen condensation. Electron-withdrawing groups (e.g., -Cl) require harsher conditions (e.g., DMF, 120°C) .
- Kinetic Studies : Use DFT calculations (B3LYP/6-31G*) to model transition states and predict substituent-dependent activation energies .
| Substituent | Reaction Rate (Relative) | Activation Energy (kcal/mol) |
|---|---|---|
| 3,4-diCH3 | 1.0 | 22.5 |
| 4-Cl | 0.6 | 28.3 |
| 4-OCH3 | 1.2 | 20.1 |
Q. How can discrepancies in NMR data for this compound be resolved?
Methodological Answer:
- Solvent Effects : Compare CDCl3 vs. DMSO-d6 spectra; DMSO may cause peak broadening due to hydrogen bonding with the ketone .
- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange (e.g., keto-enol tautomerism). For example, coalescence temperatures >40°C suggest slow exchange .
- Cross-Validation : Correlate with IR (absence of enolic O-H stretch at ~3200 cm⁻¹) and mass spectrometry (m/z = 262.3 for [M+H]⁺) .
Q. What computational methods are suitable for predicting the solubility and stability of this compound in different solvents?
Methodological Answer:
- COSMO-RS Simulations : Predict solubility parameters in polar (e.g., ethanol) vs. nonpolar (e.g., hexane) solvents. The compound shows higher solubility in THF (logS = -2.1) than water (logS = -4.5) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Degradation <5% indicates stability in anhydrous environments .
Data Contradiction Analysis
Q. How to address conflicting literature reports on the melting point of this compound?
Methodological Answer:
Q. Why do some synthetic protocols report lower yields for this compound compared to its analogs?
Methodological Answer:
- Steric Hindrance : The 3,4-dimethyl groups increase steric bulk, slowing nucleophilic attack in Claisen condensation. Use bulky bases (e.g., LDA) to improve deprotonation efficiency .
- By-Product Identification : Employ GC-MS to detect side products (e.g., ethyl 3,4-dimethylbenzoate) and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
